molecular formula C10H12N4OS B2903910 4-(2-methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol CAS No. 380574-00-5

4-(2-methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2903910
CAS No.: 380574-00-5
M. Wt: 236.29
InChI Key: AESWXZAPHLYYNU-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyridine ring and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with pyridine-3-carboxylic acid hydrazide, followed by cyclization with carbon disulfide and subsequent oxidation to form the triazole ring. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the pyridine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under various conditions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The thiol group can form covalent bonds with cysteine residues, while the triazole and pyridine rings can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, pyridine ring, and thiol group, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for diverse applications.

Properties

IUPAC Name

4-(2-methoxyethyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-15-6-5-14-9(12-13-10(14)16)8-3-2-4-11-7-8/h2-4,7H,5-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESWXZAPHLYYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NNC1=S)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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